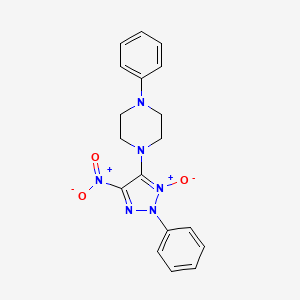
N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide, also known as DBT, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. DBT belongs to the class of benzothiazinone derivatives and has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and antitubercular properties.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in the growth and survival of microbial and cancer cells. In particular, N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial, anticancer, and antitubercular activity, N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has been shown to have anti-inflammatory and antioxidant properties. It has also been found to modulate the immune response, with studies demonstrating its ability to enhance the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, its anticancer and antitubercular activity make it a potential candidate for the treatment of these diseases. However, one of the limitations of N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide is its relatively low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide and its potential use in the treatment of various diseases. Finally, the development of new formulations and delivery methods for N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has also been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N-(2,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has been investigated as a potential antitubercular agent, with promising results in in vitro studies.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-11-8-9-14(12(2)10-11)20-18(22)13(3)17-19(23)21-15-6-4-5-7-16(15)24-17/h4-10,13,17H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEIIVIHVHUOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C2C(=O)NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B4188538.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4188543.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188561.png)
![ethyl 4-[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4188563.png)
![N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4188568.png)

![4-phenoxy-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4188572.png)
![N-(5-chloro-2-methylphenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4188578.png)
![3-[5-(1-azepanyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4188584.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4188591.png)

![2-chloro-N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4188610.png)
![methyl 2-({[(4-amino-5-cyano-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4188623.png)